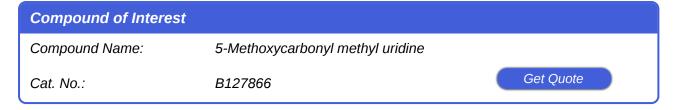


Application Notes and Protocols for tRNA Modification Analysis Using Nanopore Sequencing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are crucial for their structure, function, and regulation. Dysregulation of tRNA modifications has been implicated in various diseases, including cancer and neurological disorders, making them a key area of interest for both basic research and therapeutic development. Traditional methods for tRNA analysis, such as microarray and standard RNA-sequencing, often struggle to directly detect these modifications. Direct RNA sequencing using Oxford Nanopore Technologies (ONT) offers a powerful solution by enabling the sequencing of native tRNA molecules, thereby preserving modification information. This technology allows for the simultaneous quantification of tRNA abundance and the identification of modifications on a single-molecule level.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of tRNA modifications using nanopore sequencing, tailored for researchers, scientists, and professionals in drug development.

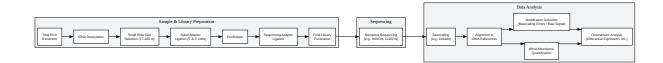
Key Applications



- Comprehensive tRNA Profiling: Simultaneously quantify the abundance of all tRNA isoacceptors and isodecoders in a sample.
- Epitranscriptomic Mapping: Identify and map dozens of different tRNA modifications in a single experiment.[5][6]
- Disease Biomarker Discovery: Investigate the role of tRNA modification dynamics in pathological conditions.[7][8]
- Drug Development and Target Validation: Assess the impact of small molecule inhibitors on tRNA-modifying enzymes and the broader tRNA epitranscriptome.
- Analysis of Aminoacylation Status: A specialized protocol, aa-tRNA-seq, allows for the simultaneous analysis of tRNA sequence, modifications, and aminoacylation state.[9][10][11]

Experimental Workflow Overview

The general workflow for nanopore-based tRNA modification analysis involves several key stages, from sample preparation to data analysis. The following diagram illustrates the typical experimental pipeline.



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A high-level overview of the nanopore tRNA sequencing workflow.



Quantitative Data Summary

The advancements in nanopore sequencing chemistries have significantly improved the throughput and accuracy of tRNA sequencing. The tables below summarize key quantitative data comparing the performance of different chemistries and analysis approaches.

Table 1: Performance Comparison of Nanopore Direct RNA Sequencing Chemistries for tRNA Sequencing

Parameter	RNA002 Chemistry	RNA004 Chemistry	Fold Improvement	Reference
Sequencing Throughput				
Reads per Pore per Minute	~1-5	~10-50	~10x	
Alignment Rate				
Median Alignment Rate (All Reads)	56.8%	88.6%	1.56x	[5]
Median Alignment Rate (Reads ≥105 nt)	77.2%	97.9%	1.27x	[5]
Accuracy				
Per-read Median Accuracy	~93%	~97%	-	

Table 2: Basecalling Error Rates at Known tRNA Modification Sites (RNA004 Chemistry)



Modification	Basecalling Error Frequency (Sum of Mismatch, Insertion, Deletion)	Predominant Error Type	Reference
m1A (1- methyladenosine)	High	Mismatch	[5]
m1G (1- methylguanosine)	High	Mismatch	[5]
D (Dihydrouridine)	Moderate	Mismatch	[5]
Ψ (Pseudouridine)	Moderate	Mismatch (U to C)	[12]
m7G (7- methylguanosine)	High	Mismatch	[5]
t6A (N6- threonylcarbamoylade nosine)	High	Mismatch	[5]
Wybutosine (yW)	High	Mismatch	[7]

Note: Error rates can be influenced by the specific basecaller and model used.

Experimental Protocols

Protocol 1: Total tRNA Modification Analysis using Nano-tRNAseq

This protocol is adapted from the Nano-tRNAseq method and is suitable for the comprehensive analysis of tRNA abundance and modifications from total RNA.[1][3][4]

Materials:

- Total RNA sample (at least 10 μg with RIN > 7)
- Deacylation Buffer



- Small RNA enrichment kit (e.g., SPRI beads for tRNA)
- Splint adapters (custom designed for tRNA)[13][14]
- T4 RNA Ligase 2
- Nuclease-free water
- Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA004)
- Agilent Bioanalyzer or equivalent for quality control

Procedure:

- tRNA Deacylation:
 - To a tube containing at least 10 μg of total RNA, add Deacylation Buffer.
 - Incubate as recommended by the buffer manufacturer to remove amino acids from the 3' end of tRNAs.
- Small RNA Enrichment:
 - Perform a size selection to enrich for small RNAs in the range of 17-200 nucleotides. This
 step is crucial to remove larger RNA species like mRNA and rRNA. tRNA-specific SPRI
 beads can be used for optimized recovery.[15]
- First Adapter Ligation (Splint Ligation):
 - Prepare a ligation reaction mix containing the size-selected small RNA (250-500 ng),
 custom splint adapters, T4 RNA Ligase 2, and the appropriate reaction buffer.
 - These adapters are designed to ligate specifically to the 5' phosphate and 3' CCA ends of mature tRNAs.[13][14][16]
 - Incubate the reaction according to the ligase manufacturer's instructions.
- Purification:



- Purify the ligation product to remove unligated adapters and enzymes. This can be done
 using denaturing PAGE gel purification or magnetic beads.[14][17]
- Second Adapter Ligation (Sequencing Adapter):
 - Ligate the ONT sequencing adapter (RMX from the Direct RNA Sequencing Kit) to the 5'
 end of the splint adapter-ligated tRNA molecules using T4 DNA Ligase.[14][17]
- Final Library Purification:
 - Perform a final purification of the library using magnetic beads to remove any remaining contaminants.
 - Elute the final library in the elution buffer provided with the sequencing kit.
- Library Quantification and Quality Control:
 - Quantify the final library concentration using a Qubit fluorometer.
 - Assess the size distribution of the library using an Agilent Bioanalyzer to confirm the presence of the correctly adapted tRNA molecules.
- Nanopore Sequencing:
 - Prime a nanopore flow cell (e.g., R9.4.1 or R10.4.1) according to the ONT protocol.
 - Load the prepared tRNA library onto the flow cell and start the sequencing run using the MinKNOW software. It is recommended to deactivate live basecalling and save the raw signal data in .pod5 format for more controlled downstream analysis.[18]

Protocol 2: Analysis of Aminoacylated tRNA using aatRNA-seq

This protocol, termed aa-tRNA-seq, enables the simultaneous analysis of tRNA sequence, modifications, and aminoacylation status.[9][10][11] It employs a chemical ligation step to capture the charged amino acid.

Materials:



- Total RNA extracted under acidic conditions to preserve aminoacylation
- 5'-phosphorimidazolide activated 3' adapter
- · Splint oligonucleotide
- 1-(2-Hydroxyethyl)imidazole (HEI) catalyst
- T4 RNA Ligase 2
- 5' splint adapter
- ONT Direct RNA Sequencing Kit

Procedure:

- · Chemical Ligation of 3' Adapter:
 - In a two-step, one-pot reaction, perform a chemical ligation to attach a 5'phosphorimidazolide activated adapter to the 3' end of charged tRNAs. This reaction is
 guided by a splint oligonucleotide and catalyzed by HEI. This embeds the amino acid
 between the tRNA and the adapter.[10]
- Enzymatic Ligation of 5' Adapter:
 - Following the chemical ligation, add a 5' splint adapter, T4 RNA Ligase 2, and reaction buffer to the same tube to ligate an adapter to the 5' end of all tRNAs (both charged and uncharged).
- Sequencing Adapter Ligation and Library Preparation:
 - Proceed with the ligation of the ONT sequencing adapter and final library purification as described in Protocol 1 (steps 5-7).
- Nanopore Sequencing:
 - Sequence the library as described in Protocol 1 (step 8). The embedded amino acid will
 cause characteristic distortions in the ionic current, which can be used to determine the

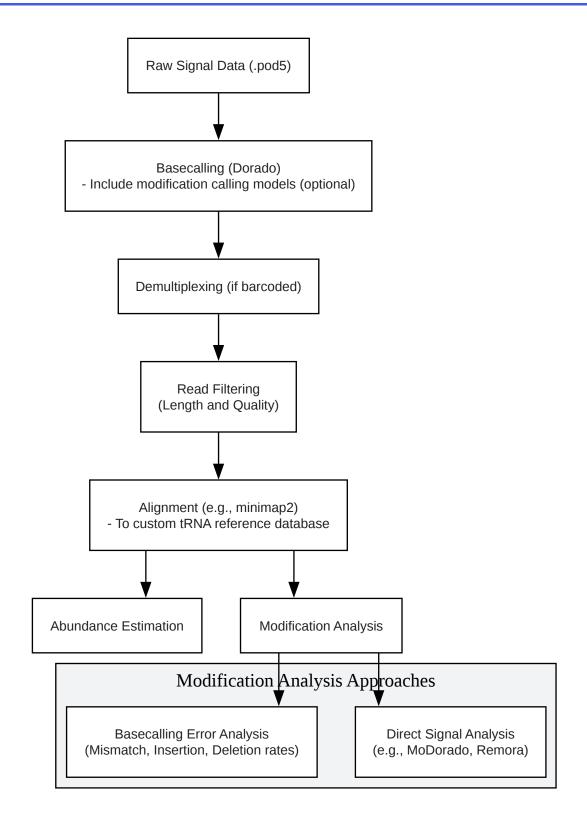


aminoacylation status and identity of the attached amino acid.[9][10]

Data Analysis Pipeline

A robust bioinformatics pipeline is essential for extracting meaningful information from nanopore tRNA sequencing data.





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A detailed workflow for the analysis of nanopore tRNA sequencing data.

Key Steps:

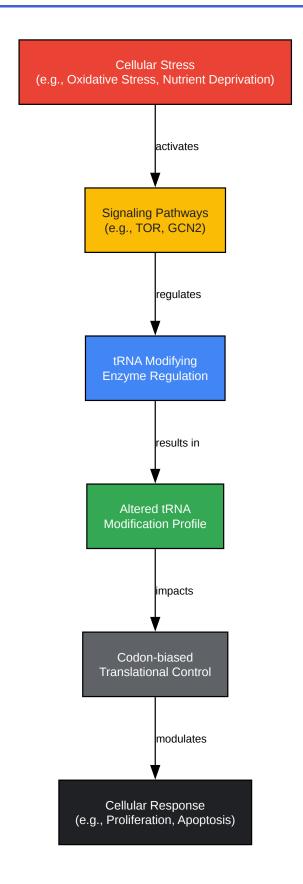


- Basecalling: Convert the raw electrical signal data (.pod5 files) into nucleotide sequences
 (FASTQ format) using a basecaller like Dorado. For improved performance with short reads,
 it was previously necessary to reprocess raw data with customized settings, though recent
 versions of MinKNOW and Dorado have improved short read capture.[1][4][15] The latest
 versions of Dorado can also be used to call for specific modifications like m6A and
 pseudouridine directly from the raw signal.[7][12]
- Alignment: Align the basecalled reads to a comprehensive tRNA reference sequence database for the organism of interest. Tools like minimap2 are commonly used for this purpose.[19]
- Quantification: Count the number of reads aligning to each tRNA isoacceptor and isodecoder to determine their relative abundance.
- Modification Detection:
 - Basecalling Error Analysis: RNA modifications can cause systematic errors (mismatches, insertions, and deletions) in the basecalled sequence.[7][20] By comparing the error profile of native tRNA reads to that of an in vitro transcribed (unmodified) control, it is possible to identify the locations of modifications.[5]
 - Direct Signal Analysis: More advanced methods utilize tools like MoDorado or Remora to analyze the raw ionic current signal directly, which can provide a more sensitive and specific detection of modifications without relying on basecalling errors.[2][21]

Signaling Pathways and Logical Relationships

The analysis of tRNA modifications can provide insights into various cellular signaling pathways. For instance, under stress conditions, the expression and modification patterns of tRNAs can be altered, impacting the translation of specific transcripts involved in the stress response.





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Logical relationship of tRNA modifications in cellular stress response.



Conclusion

Nanopore direct RNA sequencing has emerged as a transformative technology for the study of tRNA biology. Its ability to provide simultaneous information on tRNA abundance and modification status at the single-molecule level opens up new avenues for research and drug development. The protocols and data presented in these application notes offer a comprehensive guide for implementing this powerful technique to explore the dynamic world of the tRNA epitranscriptome. As the technology continues to evolve, further improvements in accuracy and data analysis tools will undoubtedly deepen our understanding of the critical roles tRNA modifications play in health and disease.

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